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Compound of Interest

3,4-Difluoro-5-
Compound Name: ) )
methoxyphenylboronic acid

Cat. No.: B1341626

An In-depth Technical Guide to 3,4-Difluoro-5-
methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluoro-5-
methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal
chemistry. This document details its chemical structure, properties, synthesis, and applications,
with a focus on its role in the development of novel therapeutics.

Core Compound Identity

Chemical Structure:
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CAS Number: 925910-42-5
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Molecular Formula: C7H7BF20s3

Molecular Weight: 187.94 g/mol

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 3,4-Difluoro-5-
methoxyphenylboronic acid is provided in the table below. This data is essential for safe
handling, storage, and application of the compound in a laboratory setting.

Property Value

Synonyms 3,4-Difluoro-5-methoxybenzeneboronic acid
Physical Form Solid

Purity Typically 295%

Storage Temperature Inert atmosphere, 2-8°C

Signal Word Warning

H302: Harmful if swallowed. H315: Causes skin
Hazard Statements irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

P233: Keep container tightly closed. P260: Do
not breathe dust/fume/gas/mist/vapors/spray.
) P261: Avoid breathing
Precautionary Statements .
dust/fume/gas/mist/vapors/spray. P264: Wash
hands thoroughly after handling. P270: Do not

eat, drink or smoke when using this product.

Synthesis and Experimental Protocols

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding
organolithium or Grignard reagent with a trialkyl borate. A general procedure for the synthesis
of a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, is detailed in patent
CN103951688A and can be adapted for the synthesis of 3,4-Difluoro-5-
methoxyphenylboronic acid.[1]
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General Synthetic Workflow:

The synthesis typically proceeds through two main stages: the formation of an organometallic
intermediate from the corresponding aryl halide, followed by reaction with a borate ester and

subsequent hydrolysis.

General Synthesis of Phenylboronic Acids

Aryl Halide
(e.g., 1-Bromo-3,4-difluoro-5-methoxybenzene)

n-BuLi or Mg
Organometallic Intermediate Trialkyl Borate
(Organolithium or Grignard Reagent) (e.g., Triisopropy! borate)
Reaction Reaction

Boronate Ester

Acidic Hydrolysis

3,4-Difluoro-5-methoxyphenylboronic acid
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General Synthesis of Phenylboronic Acids
Detailed Experimental Protocol (Adapted from CN103951688A):[1]

o Formation of the Organolithium Reagent: In a nitrogen-purged reaction vessel, dissolve the
starting aryl bromide (e.g., 1-bromo-3,4-difluoro-5-methoxybenzene) in anhydrous
tetrahydrofuran (THF) and cool the solution to -78°C.
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o Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. The
reaction is typically stirred for several hours at -78°C.

» Borylation: To the freshly prepared organolithium reagent, slowly add a solution of
triisopropyl borate in anhydrous THF, again at -78°C.

o Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature. The reaction is then quenched by the addition of a dilute aqueous acid (e.g., 1N
HCI) to hydrolyze the boronate ester.

o Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl
acetate). The organic layers are combined, dried over a drying agent (e.g., anhydrous
magnesium sulfate), and the solvent is removed under reduced pressure. The crude product
can be further purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable reagent in palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic
synthesis, enabling the formation of carbon-carbon bonds between sp2?-hybridized carbon
atoms. The fluorinated and methoxy-substituted phenyl ring of this boronic acid makes it a
desirable building block for the synthesis of complex biaryl structures, which are prevalent in
many pharmaceutical compounds and advanced materials.

General Suzuki-Miyaura Coupling Workflow:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition,
transmetalation, and reductive elimination.
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Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Oxidative Addition

Pd(0) Catalyst (Aryl Halide R-X)

$

Transmetalation
(Boronic Acid Ar-B(OH)z2)

Regenerates Catalyst \ /

Pd(ll) Biaryl Complex

Pd(ll) Intermediate

Biaryl Product
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Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for use with 3,4-Difluoro-5-
methoxyphenylboronic acid.

» Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 3,4-Difluoro-5-
methoxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%),
and a base (e.g., K2COs, Na2COs, or Cs2CO0s3, 2-3 eq).

« Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic
solvent (e.g., toluene, dioxane, or DMF) and water.
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» Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen)
for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

o Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until the
reaction is complete, as monitored by techniques such as TLC or LC-MS.

e Workup: Cool the reaction mixture to room temperature and add water. Extract the product
with an organic solvent.

 Purification: The combined organic extracts are washed with brine, dried, and concentrated.
The crude product is then purified by column chromatography or recrystallization to yield the
desired biaryl compound.

Role in Drug Discovery and Development

Fluorinated phenylboronic acids are of significant interest to medicinal chemists. The
incorporation of fluorine atoms can modulate the physicochemical properties of a drug
candidate, such as its metabolic stability, lipophilicity, and binding affinity to its biological target.
The methoxy group can also influence these properties and provide a handle for further
chemical modification.

While specific signaling pathways involving 3,4-Difluoro-5-methoxyphenylboronic acid are
not extensively documented in publicly available literature, its structural motifs are found in
various classes of bioactive molecules, including kinase inhibitors and other therapeutic
agents. The general workflow for the early-stage discovery of a kinase inhibitor, where this
boronic acid could be a key building block, is illustrated below.
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Early-Stage Kinase Inhibitor Discovery Workflow
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Early-Stage Kinase Inhibitor Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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